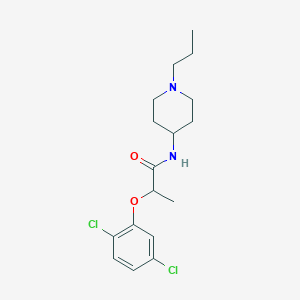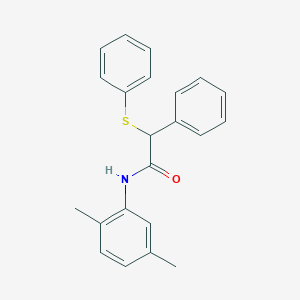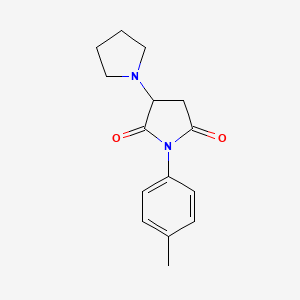![molecular formula C21H18N2O3 B5129906 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole](/img/structure/B5129906.png)
9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole, also known as MNPE-Cz, is a fluorescent organic compound that has been widely used in scientific research due to its unique properties.
作用機序
9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole is a photochromic compound that undergoes reversible photoisomerization upon exposure to light. The mechanism of action involves the absorption of light by the molecule, which causes a change in the electronic structure and leads to the formation of a new isomer. The photoisomerization process is reversible, and the molecule can switch back to its original form upon exposure to a different wavelength of light.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used in live-cell imaging studies to monitor intracellular processes such as protein trafficking, lipid metabolism, and cell signaling. This compound has also been used to study the dynamics of membrane fusion and fission events.
実験室実験の利点と制限
One of the main advantages of 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole is its high photostability and brightness, which makes it an ideal fluorescent probe for long-term imaging studies. It is also highly selective and can be used to target specific cellular structures or molecules. However, this compound has limitations in terms of its solubility and stability in aqueous solutions, which can affect its performance in certain applications.
将来の方向性
There are several future directions for the use of 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole in scientific research. One potential application is in the development of new biosensors for detecting biomolecules such as proteins and nucleic acids. This compound could also be used in the development of new imaging agents for non-invasive diagnosis and monitoring of diseases. Additionally, this compound could be used in the development of new materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion:
In conclusion, this compound is a versatile fluorescent probe that has been widely used in scientific research. Its unique properties make it an ideal tool for studying various cellular processes and developing new biosensors and imaging agents. While there are limitations to its use, the potential future applications of this compound are vast and exciting.
合成法
9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole can be synthesized through a multi-step process that involves the reaction of 4-methyl-2-nitrophenol with 2-chloroethyl carbazole followed by a series of purification steps. The final product is a yellow powder that is soluble in organic solvents such as chloroform and dichloromethane.
科学的研究の応用
9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole has been used extensively in scientific research as a fluorescent probe for various applications. It has been used to study the dynamics of lipid membranes, protein-protein interactions, and enzyme activity. This compound is also used in the development of biosensors and imaging agents for biomedical applications.
特性
IUPAC Name |
9-[2-(4-methyl-2-nitrophenoxy)ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15-10-11-21(20(14-15)23(24)25)26-13-12-22-18-8-4-2-6-16(18)17-7-3-5-9-19(17)22/h2-11,14H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXFVSPOIQKTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-(2-methylbenzyl)-1-[(5-propyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5129839.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5129847.png)

![methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate](/img/structure/B5129858.png)
![2-{4-[2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B5129861.png)
![N~2~-(3-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129875.png)

![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5129884.png)

![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-cyclopentylpropanamide](/img/structure/B5129898.png)

![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5129913.png)
![1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5129917.png)